1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea
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Overview
Description
1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenethyl group, a phenoxyethyl group, and a pyridin-2-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea typically involves the following steps:
Formation of the Phenethyl Isocyanate Intermediate: The reaction begins with the preparation of phenethyl isocyanate by reacting phenethylamine with phosgene under controlled conditions.
Nucleophilic Addition: The phenethyl isocyanate intermediate is then subjected to nucleophilic addition with 2-phenoxyethanol to form the corresponding urea derivative.
Introduction of Pyridin-2-ylmethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl and pyridin-2-ylmethyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-(2-phenoxyethyl)urea: Lacks the pyridin-2-ylmethyl group.
1-Phenethyl-3-(pyridin-2-ylmethyl)urea: Lacks the phenoxyethyl group.
1-(2-Phenoxyethyl)-3-(pyridin-2-ylmethyl)urea: Lacks the phenethyl group.
Uniqueness
1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea is unique due to the presence of all three functional groups (phenethyl, phenoxyethyl, and pyridin-2-ylmethyl) attached to the urea moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-(2-phenoxyethyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(25-16-18-28-22-12-5-2-6-13-22)26(19-21-11-7-8-15-24-21)17-14-20-9-3-1-4-10-20/h1-13,15H,14,16-19H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOZNAVZWWDZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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